3-Nitro-2-propan-2-yloxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

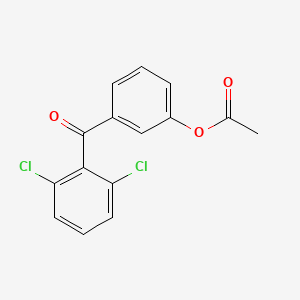

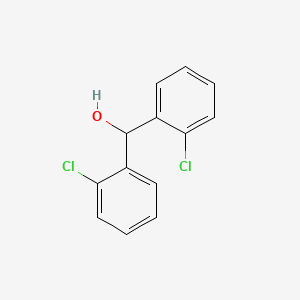

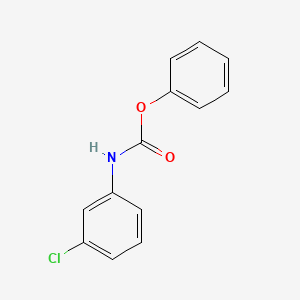

3-Nitro-2-propan-2-yloxybenzoic acid (NPBA) is an organic compound that is widely used in scientific research. It is a derivative of benzoic acid, which is a carboxylic acid, and is composed of a benzene ring with an oxygen-containing group and a nitro group. NPBA is used as an intermediate in the synthesis of various compounds and has been studied for its potential applications in a number of fields, including drug development, biochemistry, and physiology.

Aplicaciones Científicas De Investigación

Coordination Chemistry and Luminescence

A study focused on the synthesis of Zn(II) and Co(II) complexes with 3-nitro-4-hydroxybenzoic acid, exploring their structures, physical properties, and anticonvulsant activities. These compounds exhibit unique bonding features and physical properties that contribute to their anticonvulsant activities (D'angelo et al., 2008). Another investigation assessed thiophenyl-derivatized nitrobenzoic acid ligands as sensitizers for Eu(III) and Tb(III) luminescence, highlighting their potential in luminescence applications (Viswanathan & Bettencourt-Dias, 2006).

Pharmaceutical and Biochemical Research

Research has also explored the synthesis of 3-aminobenzoic acid from 3-nitrobenzoic acid for applications in medicine and dye production, indicating its importance as an intermediate in the synthesis of various pharmaceuticals (Qun, 2010). Additionally, the synthesis of Dabigatran Etexilate, an anticoagulant drug, from 3-nitro-4-chlorobenzoic acid through several chemical transformations, underscores the role of nitrobenzoic acid derivatives in drug synthesis (Guohua, 2013).

Materials Science

In materials science, nitrobenzoic acid derivatives have been investigated for their potential in the synthesis of liquid-crystalline compounds and the study of their molecular structures and interactions. One study detailed the fixation of multilayered structures in liquid-crystalline complexes involving benzoic acid derivatives, which could have implications for the development of novel materials (Kishikawa, Hirai, & Kohmoto, 2008).

Analytical and Environmental Applications

Another research focus is the evaluation of substrate specificity of 3-nitrobenzoic acid dioxygenase for the biodegradation of nitroaromatic compounds, highlighting the environmental applications of understanding and utilizing these biochemical pathways for pollutant degradation (Tomita, Katsuyama, & Ohnishi, 2021).

Safety And Hazards

The safety data sheet for a related compound, 3-Nitrobenzoic acid, indicates that it causes serious eye irritation and is harmful to aquatic life . It’s recommended to wash skin thoroughly after handling, avoid release to the environment, and wear eye/face protection . If in eyes, rinse cautiously with water for several minutes and get medical advice if eye irritation persists .

Propiedades

IUPAC Name |

3-nitro-2-propan-2-yloxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-6(2)16-9-7(10(12)13)4-3-5-8(9)11(14)15/h3-6H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVRRWKNAJCNEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=C1[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30284457 |

Source

|

| Record name | 3-nitro-2-propan-2-yloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-2-propan-2-yloxybenzoic acid | |

CAS RN |

81957-22-4 |

Source

|

| Record name | NSC37274 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-nitro-2-propan-2-yloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346289.png)

![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346291.png)

![trans-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1346293.png)